3,4-Dimethyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

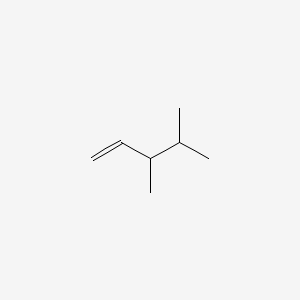

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethylpent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHXQNMTMDKVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871189 | |

| Record name | 3,4-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7385-78-6 | |

| Record name | 1-Pentene, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Role in Contemporary Organic Chemistry Research

3,4-Dimethyl-1-pentene serves as a valuable substrate and building block in multiple areas of advanced chemical research. Its reactivity, centered around its terminal double bond and chiral nature, allows for its use in the synthesis of complex molecules and in the detailed study of reaction mechanisms.

The compound is a key intermediate in various organic syntheses. For instance, it has been utilized in rhodium(III)-catalyzed formal [4+1] cycloadditions with nitrene sources to construct substituted pyrrolidines, a common scaffold in pharmaceuticals and natural products. nih.gov The double bond in this compound enables it to participate in a range of addition reactions, including hydrogenation to form 2,3-dimethylpentane (B165511) and halogenation to produce dihalides. askfilo.com

Furthermore, this compound is a critical model substrate for investigating the mechanisms of fundamental organic reactions. Its acid-catalyzed isomerization to the more stable internal alkene, 2,3-dimethyl-2-pentene, is a classic example of a reaction proceeding through a carbocation intermediate and subsequent rearrangement. askfilo.com Stereochemical outcomes of reactions are also studied using this molecule; for example, the hydrogenation of chiral (R)-3,4-dimethyl-1-pentene over a platinum catalyst yields (S)-2,3-dimethylpentane, providing insights into catalyst-substrate interactions and the Cahn-Ingold-Prelog priority rules. askfilo.comchegg.com

In the field of atmospheric chemistry, the study of the atmospheric oxidation of volatile organic compounds is crucial. Research on the reaction of this compound's isomer, 4,4-dimethyl-1-pentene (B165720), with hydroxyl (OH) radicals helps to model the degradation pathways of branched alkenes in the troposphere. acs.org These studies have identified major products like 3,3-dimethylbutanal and have quantified reaction rate constants, which are essential for accurate atmospheric modeling. acs.org The compound has also been identified as an intermediate product in the low-temperature oxidation of iso-octane, a primary component of gasoline, making its chemistry relevant to combustion research. frontiersin.org

Interactive Table 1: Selected Reactions of Dimethylpentenes and Their Significance

| Reaction Type | Reactant Isomer | Key Reagents/Catalysts | Product(s) | Research Significance | Citations |

|---|---|---|---|---|---|

| Isomerization | This compound | H₂SO₄ (acid) | 2,3-Dimethyl-2-pentene | Study of carbocation rearrangement mechanisms. | askfilo.com |

| Hydrogenation | (R)-3,4-Dimethyl-1-pentene | H₂ / Platinum catalyst | (S)-2,3-Dimethylpentane | Investigation of stereochemistry in catalytic reactions. | askfilo.comchegg.com |

| Formal [4+1] Cycloaddition | 4,4-Dimethyl-1-pentene | Rh(III) catalyst, Nitrene source | 2,2,3-Trimethyl-1-tosylpyrrolidine | Synthesis of nitrogen-containing heterocyclic compounds. | nih.gov |

| Photoactivated Isomerization | 4,4-Dimethyl-1-pentene | Pt(acac)₂, Silanes, 350 nm light | 4,4-Dimethyl-2-pentene | Development of novel photo-catalytic systems. | acs.org |

| Reaction with OH Radicals | 4,4-Dimethyl-1-pentene | OH radicals | 3,3-Dimethylbutanal, Acrolein, etc. | Modeling atmospheric degradation of volatile organic compounds. | acs.org |

Historical Context of Structural and Mechanistic Investigations

The study of 3,4-dimethyl-1-pentene and its isomers has contributed to the fundamental understanding of chemical structure and reactivity. Initial investigations focused on its synthesis and the characterization of its basic physical and chemical properties.

The structural elucidation of this compound was accomplished through spectroscopic methods. Data from ¹H NMR and ¹³C NMR spectroscopy, as well as Infrared (IR) spectroscopy, have been compiled and are publicly available in databases like the NIST Chemistry WebBook, providing a definitive fingerprint for its identification. nih.govnist.govnist.gov

Mechanistic studies involving dimethylpentenes have a long history. Early work on the acid-catalyzed isomerization of this compound helped to solidify the theory of carbocation intermediates and their propensity to rearrange to more stable structures. askfilo.com Similarly, investigations into the catalytic hydrogenation of this compound were important in understanding stereoselectivity on metal surfaces. askfilo.comchegg.com These studies demonstrated that while the spatial arrangement of groups around the chiral center is retained during the reaction, the designated R/S configuration can change due to shifts in group priorities according to nomenclature rules. askfilo.comchegg.com The thermodynamics of such reactions have also been explored, with the enthalpy of hydrogenation for the reaction of this compound and hydrogen to form 2,3-dimethylpentane (B165511) being a key value. nist.gov

Interactive Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| IUPAC Name | 3,4-dimethylpent-1-ene | nih.gov |

| CAS Number | 7385-78-6 | nih.gov |

| Molecular Formula | C₇H₁₄ | nih.gov |

| Molecular Weight | 98.19 g/mol | nih.gov |

| Boiling Point | 79.6°C at 760 mmHg | |

| Density | 0.701 g/cm³ | |

| SMILES | CC(C)C(C)C=C | |

| InChI Key | WFHXQNMTMDKVJG-UHFFFAOYSA-N | nih.gov |

Current Research Frontiers and Unaddressed Challenges

Stereoselective Synthesis of this compound Isomers

The creation of specific stereoisomers of this compound, which contains a chiral center at the C3 position, requires precise control over the reaction pathways. Enantioselective and diastereoselective strategies are paramount in achieving high purity of the desired isomer.

Enantioselective Pathways and Chiral Auxiliary Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through the use of chiral catalysts or chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. nih.gov

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the literature, the synthesis of structurally related chiral alkenes provides a clear blueprint. For instance, the chiral preparation of (R)- and (S)-3-(benzyloxy)-4,4-dimethyl-1-pentene has been achieved using L-tert-leucine and (R)-pantolactone as chiral precursors. researchgate.net This approach demonstrates how a readily available chiral starting material can direct the formation of a specific enantiomer of a complex alkene.

Another powerful method is the kinetic resolution of a racemic mixture of the alkene. In this process, a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. For example, the kinetic resolution of chiral α-olefins, including this compound, has been demonstrated using enantiopure Ziegler-Natta polymerization catalysts. researchgate.net

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Recoverable |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Yes |

| (R)- and (S)-Pantolactone | Asymmetric cycloadditions, synthesis of chiral ethers | Yes |

| Pseudoephedrine | Asymmetric alkylations | Yes |

| L-tert-leucine | Synthesis of chiral amino alcohols and ethers | Yes |

Diastereoselective Control in Synthesis

Diastereoselectivity refers to the preferential formation of one diastereomer over others. rsc.org In the context of this compound, this could involve controlling the relative stereochemistry if a second chiral center were introduced or in reactions leading to specific geometric isomers (cis/trans) of related alkenes.

Catalytic Approaches in the Formation of Branched Terminal Alkenes

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to a wide array of molecules. For branched terminal alkenes, metal-catalyzed coupling and olefin metathesis are particularly significant.

Metal-Catalyzed Coupling and Olefin Metathesis

Metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. masterorganicchemistry.com Reactions like the Suzuki, Negishi, and Kumada couplings, typically catalyzed by palladium or nickel complexes, allow for the precise construction of complex carbon skeletons. wikipedia.org For the synthesis of a branched alkene like this compound, a conceivable approach would involve the coupling of an appropriate vinylmetallic reagent with a secondary alkyl halide.

Olefin metathesis is another powerful tool for the synthesis of alkenes. mdpi.com This reaction involves the exchange of substituents between different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. researchgate.net While cross-metathesis could theoretically be employed to synthesize this compound, for instance, from the reaction of 1-butene (B85601) and 2-methyl-1-propene, such reactions can be challenging to control for the selective formation of the desired product. A related industrial process is the Phillips triolefin process, which uses a heterogeneous catalyst for the metathesis of ethene and 2-butene (B3427860) to produce propene. scribd.com

Alternative Catalytic Systems for Alkene Formation

Beyond traditional cross-coupling and metathesis, other catalytic systems have been developed for the synthesis of branched alkenes. For instance, the dimerization of trans-2-butene to produce 3,4-dimethyl-1-hexene (B97747) has been achieved using an iron-based catalyst, showcasing the potential of earth-abundant metals in alkene synthesis. google.com

Furthermore, the oligomerization of propylene (B89431) using zirconocene (B1252598) catalysts, such as (C5Me5)2MCl2 (M=Zr, Hf) with methylaluminoxane (B55162) (MAO), has been shown to produce 2,4-dimethyl-1-pentene (B165552) as a side product through what is described as an "abnormal" β-methyl transfer termination. harvard.edu

The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide, is a classic and reliable method for alkene synthesis with predictable regioselectivity. scribd.comlibretexts.org To synthesize this compound via this route, one could react 2,3-dimethylbutanal (B3049577) with methylenetriphenylphosphorane. Another classical approach is the Grignard reaction, where an organomagnesium halide adds to a carbonyl compound. masterorganicchemistry.com For instance, the addition of vinylmagnesium bromide to 2,3-dimethylbutanal, followed by dehydration, could yield this compound, although controlling the position of the double bond and avoiding isomeric mixtures can be a challenge. libretexts.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org Key principles relevant to the synthesis of this compound include the use of safer solvents, catalysis, and renewable feedstocks.

The use of water as a solvent in organic synthesis is a prime example of a green chemistry approach. acs.orgmdpi.com Efforts have been made to develop catalytic systems that are effective in aqueous media, reducing the reliance on volatile organic compounds. acs.org For instance, a magnesium-catalyzed Knoevenagel condensation for the synthesis of electrophilic alkenes has been successfully demonstrated in water. acs.org

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers another green alternative. nih.govmdpi.com Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. rsc.org The use of unspecific peroxygenases for the epoxidation of a variety of alkenes highlights the potential of biocatalysis in alkene functionalization. researchgate.net While direct biocatalytic synthesis of this compound is not yet established, engineered enzymes could potentially be developed for this purpose in the future.

The development of catalysts based on earth-abundant and less toxic metals, such as iron, also aligns with green chemistry principles by moving away from catalysts based on precious and more hazardous metals. google.com

Table 2: Comparison of Synthetic Methods for Branched Alkenes

| Method | Advantages | Disadvantages |

| Chiral Auxiliary | High enantioselectivity, predictable stereochemistry | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps |

| Metal-Catalyzed Coupling | High efficiency, broad substrate scope | Can require expensive/toxic metal catalysts, potential for side reactions |

| Olefin Metathesis | Powerful for C=C bond formation, can be highly selective | Catalyst sensitivity, potential for complex product mixtures |

| Wittig Reaction | High regioselectivity, reliable | Generates stoichiometric phosphine (B1218219) oxide waste |

| Grignard Reaction | Readily available reagents, strong nucleophiles | Can be difficult to control regioselectivity, sensitive to protic functional groups |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Limited substrate scope for wild-type enzymes, may require enzyme engineering |

Solvent-Free and Aqueous Medium Reactions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. mlsu.ac.inkahedu.edu.in For the synthesis of branched alkenes like this compound, researchers are exploring solvent-free and aqueous-based reaction conditions to reduce environmental impact and improve process safety. kahedu.edu.inacs.org

One notable approach involves the use of aqueous emulsions for olefin metathesis reactions. nih.gov For instance, the cross-metathesis of 6-chloro-hex-1-ene with 4-methyl-1-pentene (B8377) has been successfully demonstrated in water. nih.gov This method allows for simple product isolation through decantation and highlights the potential of using water as a reaction medium for the synthesis of complex alkenes. nih.gov Microwave irradiation has been shown to enhance the efficiency of such aqueous metathesis reactions, even with sterically demanding alkenes like 4-methyl-1-pentene, achieving high yields with reduced catalyst loading. nih.gov

Furthermore, solvent-free conditions have been explored for the selective hydrogenation of dienes to produce branched alkenes. The hydrogenation of 2,4-dimethyl-1,3-pentadiene (B89641) has been studied over palladium nanocatalysts, yielding 2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene. researchgate.net These reactions demonstrate that the formation of the corresponding alkane, 2,4-dimethylpentane, is minimal until the starting diene is completely consumed, showcasing the selectivity of the process under solvent-free conditions. researchgate.net

The use of aqueous systems extends to other transformations as well. For example, the hydroformylation of alkenes, a process that introduces a formyl group, can be carried out in aqueous biphasic systems. wikipedia.orgrsc.org The Ruhrchemie/Rhone–Poulenc process utilizes a water-soluble rhodium catalyst for the hydroformylation of propene, demonstrating the industrial viability of aqueous-phase catalysis. wikipedia.org While specific data on the aqueous hydroformylation of this compound is limited, the principles established with other alkenes like 1-pentene (B89616) suggest the feasibility of this approach. rsc.org

Utilization of Sustainable Catalysts and Reagents

The shift towards sustainable chemistry also involves replacing hazardous or expensive catalysts and reagents with more environmentally benign and cost-effective alternatives. mlsu.ac.indiva-portal.org In the context of synthesizing this compound and related branched alkenes, significant progress has been made in developing sustainable catalytic systems.

Iron, an earth-abundant and less toxic metal, is emerging as a promising catalyst for various alkene transformations. diva-portal.orgnus.edu.sg NUS chemists have developed iron-based catalysts for the site-selective borylation of alkenes, a key reaction for producing valuable chemical intermediates. nus.edu.sg This method allows for the installation of a boryl group at less-activated positions of the alkene. nus.edu.sg Iron catalysts are also being explored for the dehydration of alcohols to form alkenes, offering a more sustainable alternative to traditional methods. rsc.org

The dehydration of alcohols is a more sustainable route to alkenes compared to high-temperature cracking processes. rsc.org Homogeneous catalysts, including those based on rhenium and rhodium, have shown efficiency in dehydrating various alcohols. rsc.org More recently, iron triflate catalysts are showing promise for more cost-effective processes. rsc.org

For the selective reduction of alkenes, sustainable alternatives to precious metal catalysts are being investigated. The use of manganese in water enables a mild and highly selective reduction of alkenes and alkynes. organic-chemistry.org Nickel complexes are also proving to be efficient precatalysts for the homogeneous hydrogenation of a wide range of olefins under mild conditions. organic-chemistry.org

Radical-Mediated Transformations and Atmospheric Degradation Pathways

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily removed through reactions with radicals, most notably the hydroxyl radical (•OH).

The atmospheric degradation of alkenes is predominantly initiated by their reaction with hydroxyl radicals. researchgate.net For alkenes, the primary reaction pathway is the electrophilic addition of the OH radical to the double bond. researchgate.net

Kinetics: The rate constant for the reaction of OH radicals with a similar compound, 4,4-dimethyl-1-pentene (B165720), was measured to be 2.41 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. acs.orgnih.gov Theoretical calculations for the same reaction yielded a rate constant of 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, showing good agreement with experimental data. researchgate.net The reaction exhibits a slight negative temperature dependence. researchgate.net

Products: The OH radical adds to the double bond, forming a hydroxyalkyl radical. In the presence of atmospheric oxygen (O₂), this radical rapidly adds O₂ to form a hydroxyalkyl peroxy radical (RO₂). researchgate.net Subsequent reactions of this peroxy radical, often with nitric oxide (NO), lead to a variety of oxygenated products.

For the related compound 4,4-dimethyl-1-pentene, the major identified product from OH-initiated oxidation is 3,3-dimethylbutanal, with a formation yield of 59 ± 6%. researchgate.netacs.orgnih.gov Other minor products include acrolein and 4,4-dimethyl-2-pentenal. researchgate.netacs.org These latter products are thought to arise from the less favorable pathway of hydrogen atom abstraction from the alkyl chain rather than addition to the double bond. acs.orgnih.gov Theoretical studies also identify formaldehyde (B43269) and 3,3-dimethylbutanal as major products. researchgate.netresearchgate.net

Ozone Reactivity and Environmental Fate Prediction

The reaction between alkenes and ozone, known as ozonolysis, is a significant degradation pathway in the troposphere, influencing air quality and the formation of secondary organic aerosols. rsc.org The reactivity of an alkene towards ozone is heavily influenced by its molecular structure, particularly the substituents around the carbon-carbon double bond. For this compound, its reactivity can be inferred from studies on structurally similar alkenes.

Research on analogous compounds shows that the rate of ozonolysis is sensitive to the electronic and steric environment of the C=C bond. For instance, the activation energy (Ea) for the ozonolysis of 4,4-dimethyl-1-pentene, a structural isomer, has been determined to be 9.6 kJ mol⁻¹. nih.govnsf.gov This value is typical for simple alkenes, which generally have activation energies around 10 kJ mol⁻¹. nsf.gov The presence of substituent groups near the double bond can alter this reactivity. An electron-withdrawing group, such as a nitro group (─NO₂), even when positioned two carbons away from the double bond in 4-methyl-4-nitro-1-pentene, increases the activation energy to 17.8 kJ mol⁻¹ and reduces the reaction rate constant by a factor of about four compared to 4,4-dimethyl-1-pentene. nih.govnsf.gov Conversely, an electron-donating amino group can significantly increase the reaction rate. nih.govresearchgate.net

The ozonolysis of terminal alkenes like this compound proceeds via the formation of an unstable primary ozonide (POZ), which then cleaves to form a carbonyl compound and a Criegee intermediate (CI). rsc.orgmasterorganicchemistry.com For 4-methyl-1-pentene, another related alkene, ozonolysis yields formaldehyde and 3-methylbutanal (B7770604) as the primary carbonyl products. researchgate.net The branching ratio for the formation of formaldehyde from 4-methyl-1-pentene ozonolysis was found to be 0.384 ± 0.020. researchgate.net Given its structure, the ozonolysis of this compound is predicted to cleave the double bond to produce formaldehyde and 3,4-dimethyl-2-pentanone. The subsequent reactions of the Criegee intermediate in the atmosphere contribute to the formation of hydroxyl radicals (OH), a key atmospheric oxidant. rsc.org

| Alkene | Activation Energy (Ea) (kJ mol⁻¹) | Relative Reactivity Comment | Reference |

|---|---|---|---|

| 4,4-Dimethyl-1-pentene | 9.6 | Baseline for structural comparison | nih.govnsf.gov |

| 4-Methyl-4-nitro-1-pentene | 17.8 | ─NO₂ group decreases reactivity | nih.govnsf.gov |

| Generic Simple Alkenes | ~10 | Typical value for comparison | nsf.gov |

Cleavage Mechanisms of Radical Cations

The fragmentation of alkene radical cations is a fundamental process in mass spectrometry and photoinduced electron transfer reactions. Ab initio molecular orbital calculations have been employed to investigate the carbon-carbon bond cleavage of the 4,4-dimethyl-1-pentene radical cation (C₇H₁₄⁺), an isomer of this compound. cdnsciencepub.comcdnsciencepub.com These studies provide detailed insight into the potential energy surface and the nature of intermediates preceding the complete separation of fragments.

Upon ionization, the cleavage of the 4,4-dimethyl-1-pentene radical cation generates an allyl radical and a tert-butyl carbocation, or an allyl carbocation and a tert-butyl radical. cdnsciencepub.comcdnsciencepub.com Theoretical calculations at the UHF/STO-3G level indicate that the formation of an allyl radical and a tert-butyl cation is energetically favored. cdnsciencepub.com The combined energy of the allyl radical and tert-butyl cation is 123 kJ mol⁻¹ lower than that of the allyl cation and tert-butyl radical. cdnsciencepub.com

The calculations reveal that the bonded radical cation of 4,4-dimethyl-1-pentene is a stable species, residing in a potential energy well. cdnsciencepub.com It is calculated to be 115 kJ mol⁻¹ more stable than the separated allyl radical and tert-butyl cation fragments at the UHF/STO-3G level. cdnsciencepub.com The global minimum energy conformation for the radical cation has the tert-butyl group positioned skew (at approximately 120°) relative to the plane of the vinyl group. cdnsciencepub.com This indicates a significant bonding interaction between the allyl and tert-butyl moieties within the radical cation structure, which must be overcome for fragmentation to occur. cdnsciencepub.com The cleavage process represents an important reaction channel for the radical cation, competing with other potential pathways such as cyclization or rearrangement. bgsu.edu

Organometallic Reactions and Catalyst Interactions

Germylenes, the germanium analogues of carbenes, are highly reactive intermediates that can engage in various reactions with unsaturated organic molecules. The reactivity of germylenes like diphenylgermylene (Ph₂Ge) and dimethylgermylene (GeMe₂) with alkenes has been investigated using techniques such as laser flash photolysis. acs.orgacs.org Studies involving 4,4-dimethyl-1-pentene (DMP), a structural isomer of this compound, demonstrate that it acts as an efficient scavenger for these reactive species. acs.orgacs.org

The reaction of diphenylgermylene with 4,4-dimethyl-1-pentene in hexane (B92381) is characterized by rapid but reversible kinetics. acs.org This interaction proceeds with a high quenching rate constant (kQ) but is governed by an equilibrium that suggests the formation of a transient intermediate. acs.org This intermediate is proposed to be a three-membered germanocycle (a germacyclopropane derivative), which is formed through the [1+2] cycloaddition of the germylene to the alkene double bond. acs.org

Similarly, the dimethylgermylene-tetrahydrofuran complex (GeMe₂-THF) has been shown to react with 4,4-dimethyl-1-pentene. acs.orgresearchgate.net The reactivity of germylenes is influenced by both electronic and steric factors, and they can exhibit amphiphilic character, acting as either an electrophile or a nucleophile. researchgate.net The interaction with an alkene like this compound involves the coordination of the germylene to the π-system of the double bond, leading to the formation of new carbon-germanium bonds. These reactions are fundamental in the context of developing new transition metal-free catalytic processes for small molecule activation. chemrxiv.org

| Germylene Species | Reactant | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Diphenylgermylene (Ph₂Ge) | 4,4-Dimethyl-1-pentene | Quenching Rate Constant (kQ) | 3−6 × 10⁹ M⁻¹s⁻¹ | acs.org |

| Diphenylgermylene (Ph₂Ge) | 4,4-Dimethyl-1-pentene | Equilibrium Constant (Keq) | 2500 − ca. 20,000 M⁻¹ | acs.org |

| Dimethylgermylene-THF complex (GeMe₂-THF) | 4,4-Dimethyl-1-pentene | Reactivity | Characterized as a substrate | acs.org |

The coordination of an alkene to a transition metal center is a critical initial step in many homogenous catalytic reactions, including hydrogenation, hydroformylation, polymerization, and metathesis. nih.gov The alkene typically binds to a vacant coordination site on the metal catalyst, forming a metal-alkene π-complex. For an alkene such as this compound, its coordination behavior would be influenced by the steric bulk of the methyl groups near the double bond.

In a catalytic cycle, after the initial coordination, the alkene can undergo various transformations. One common subsequent step is migratory insertion, where the coordinated alkene inserts into a metal-hydride or metal-alkyl bond. nih.gov This step is fundamental to processes like hydroformylation, which converts alkenes into aldehydes. nih.gov The regioselectivity of such reactions is often dictated by the steric and electronic properties of both the alkene substrate and the ligands on the metal catalyst.

The role of the alkene is not always as a primary reactant. In some catalytic systems, an alkene can act as a co-catalyst or a selectivity-enhancing agent. For example, in certain isomerization reactions, the addition of a sterically hindered alkene like 3,3-dimethyl-1-butene (B1661986) helps to improve the selectivity for the desired product by influencing the equilibrium of the catalytic species. rsc.org The coordination of this compound to a catalyst can be reversible, and its displacement by a reactant or product is a necessary step to ensure catalyst turnover. unizar.es The unique structure of this compound makes it a valuable substrate for studying the influence of steric hindrance on coordination and subsequent catalytic transformations. nih.gov

Polymerization Chemistry of 3,4 Dimethyl 1 Pentene and Its Branched Alkene Analogs

Homopolymerization Characteristics and Microstructure Control

Ziegler-Natta Catalysis in Stereospecific Polymerization

Ziegler-Natta catalysts, the pioneers of stereospecific olefin polymerization, have been employed in the polymerization of 3,4-dimethyl-1-pentene to produce isotactic polymers. mdpi.comnih.gov These heterogeneous catalyst systems, typically based on titanium compounds activated by aluminum alkyls, guide the incoming monomer to a specific orientation, leading to a highly ordered polymer chain. rsc.orgnii.ac.jpcore.ac.uk The discovery of magnesium chloride as a support for titanium tetrachloride catalysts significantly improved their activity and stereospecificity. nsmsi.irsci-hub.se The use of internal and external electron donors is crucial in controlling the active sites and enhancing the isotacticity of the resulting polypropylene (B1209903). nsmsi.ir

The mechanism of stereospecific polymerization with Ziegler-Natta catalysts involves the formation of a metallocycle and carbene intermediates. rsc.org The stereoselectivity in these systems is a subject of ongoing theoretical investigation, with molecular mechanics analyses helping to understand the influence of ligand structures on the polymerization of α-olefins. acs.org

Metallocene and Post-Metallocene Catalyst Systems

The advent of metallocene and post-metallocene catalysts has provided unprecedented control over the polymerization of α-olefins, including this compound. mdpi.comd-nb.infonih.gov These single-site catalysts offer advantages over traditional Ziegler-Natta systems, such as improved homogeneity of the resulting polymers. nih.govmdpi.com

C₂-symmetric chiral metallocenes are particularly effective in producing isotactic poly(α-olefin)s. mdpi.com For instance, enantiopure C₁-symmetric ansa-zirconocene catalysts have been used for the kinetic resolution of racemic α-olefins, where one enantiomer is preferentially polymerized. pnas.orgpnas.org In the case of this compound, high levels of kinetic resolution have been achieved with certain zirconocene (B1252598) catalysts, indicating a strong preference for one enantiomer. mdpi.comnih.gov

Post-metallocene catalysts, which include a broad range of non-metallocene coordination compounds, have also been explored for the polymerization of this compound and its analogs. d-nb.infonih.govresearchgate.net These catalysts offer the potential for producing high molecular weight copolymers and can exhibit high activities, even at elevated temperatures. d-nb.info For example, a constrained geometry catalyst has shown high activity in the homopolymerization of 1-olefins and the copolymerization of ethylene (B1197577) with monomers like 4-methyl-1-pentene (B8377). d-nb.info

The performance of these catalysts can be influenced by the cocatalyst used. While methylaluminoxane (B55162) (MAO) is a common activator, borate-free activating supports are also being developed. nih.govresearchgate.net

Table 1: Selected Metallocene Catalysts for this compound Polymerization

| Catalyst Precursor | Cocatalyst | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| C₁-symmetric zirconocene dichloride | MAO | Isotactic poly(this compound) | High kinetic resolution of the racemic monomer (s > 15) | mdpi.com |

| {1,2-(SiMe₂)₂(η⁵-C₅H-3,5-(CHMe₂)₂)(η⁵-C₅H₃)}ZrCl₂ | MAO | Poly(this compound-co-ethylene) | Random incorporation of comonomers | pnas.org |

Cationic and Radical Polymerization Mechanisms

While coordination polymerization is the dominant method for producing stereoregular polymers from this compound, cationic and radical polymerization mechanisms have also been explored, although they typically lead to different polymer structures.

Cationic polymerization of branched α-olefins like 4-methyl-1-pentene has been known for a long time. google.com.na Depending on the reaction conditions, such as temperature and the type of Friedel-Crafts catalyst used, either amorphous or crystalline polymers can be obtained. google.com.naresearchgate.net Low-temperature cationic polymerization of 3-methyl-1-butene (B165623) has been shown to produce crystalline polymers. researchgate.net The polymerization of 4-methyl-1-pentene in the presence of AlCl₃ at moderate temperatures can yield tacky, low molecular weight oils. google.com.na The process generally proceeds in solvents like hexane (B92381) or heptane (B126788) at temperatures ranging from +80°C to -100°C. google.com.na

Radical polymerization of this compound is less common for producing high molecular weight polymers. Radiation-induced polymerization of 4-methyl-1-pentene, even under extremely dry conditions, primarily results in low molecular weight oils through a free-radical mechanism. tandfonline.com Free-radical copolymerization has been successfully used to create alternating copolymers of maleic anhydride (B1165640) with 4-methyl-1-pentene. mdpi.com

Copolymerization with Olefinic Comonomers

Copolymerization of this compound with other olefins allows for the tailoring of polymer properties by incorporating different monomer units into the polymer chain.

Synthesis of Statistical and Alternating Copolymers

The synthesis of statistical (or random) and alternating copolymers of this compound has been achieved using various catalyst systems. Metallocene catalysts, such as {1,2-(SiMe₂)₂(η⁵-C₅H-3,5-(CHMe₂)₂)(η⁵-C₅H₃)}ZrCl₂, have been used to produce random copolymers of this compound and ethylene. pnas.org The random nature of these copolymers is confirmed by ¹³C NMR spectroscopy, which shows a microstructure without consecutive this compound units. pnas.org

Alternating copolymers of maleic anhydride and 4-methyl-1-pentene have been synthesized via free-radical polymerization. mdpi.com The structure of these copolymers is typically alternating, especially when an excess of maleic anhydride is used. mdpi.com Additionally, perfectly alternating ethylene/α-olefin copolymers can be synthesized through the hydrogenation of stereoregular poly(1,3-diene)s. mdpi.com

Block Copolymer Architectures and Self-Assembly

Block copolymers, composed of distinct polymer blocks, can self-assemble into ordered nanostructures, making them interesting materials for various applications. mdpi.comnih.goveuropean-mrs.comrsc.orgmdpi.com The synthesis of block copolymers containing a poly(this compound) block presents a route to novel materials with controlled morphologies.

Syndiotactic poly(4-methyl-1-pentene) (sP4M1P)-based stereoregular diblock copolymers have been prepared. mdpi.com This involves the synthesis of a hydroxyl-capped sP4M1P using a syndiospecific metallocene catalyst, followed by modification to an α-bromoester macroinitiator. This macroinitiator is then used to initiate the atom transfer radical polymerization (ATRP) of other monomers like styrene (B11656) or methyl methacrylate, resulting in well-defined diblock copolymers such as sP4M1P-b-polystyrene and sP4M1P-b-polymethylmethacrylate. mdpi.com These block copolymers have been shown to self-assemble into ordered nanostructures. mdpi.com

Living Ziegler-Natta catalysts have also been employed to synthesize stereoregular isotactic and syndiotactic block copolymers of poly(4-methyl-1-pentene). mdpi.com The ability to create these complex architectures opens up possibilities for designing advanced materials with tailored nanoscale morphologies. nih.gov

Structure-Property Relationships in Poly(this compound)

The relationship between the molecular structure of poly(this compound) and its macroscopic properties is a critical aspect of its polymer chemistry. The specific arrangement of the methyl groups on the propyl side chain introduces significant steric hindrance and a chiral center, which profoundly influence the polymer's chain conformation, its ability to crystallize, and consequently its thermal and mechanical characteristics. While extensive dedicated research on poly(this compound) is limited, a comprehensive understanding can be constructed by examining its structural features in the context of well-studied, closely related branched polyolefins such as poly(3-methyl-1-pentene) and poly(4-methyl-1-pentene).

The properties of polymers are fundamentally tied to their molecular structure, including stereochemistry, chain architecture, and intermolecular forces. aip.org For polyolefins, the size, shape, and placement of alkyl side groups dictate how polymer chains pack together, which in turn determines the degree of crystallinity and the nature of the amorphous phase. These factors are paramount in defining the material's end-use properties.

Influence of Stereochemistry and Chirality

The this compound monomer possesses a chiral center at the carbon in the 3-position of the main chain. The stereochemistry of this center, designated as (R) or (S), is a dominant factor in the final properties of the polymer. tru.ca The polymerization of a racemic mixture of (R)- and (S)-3,4-dimethyl-1-pentene can lead to different microstructures depending on the catalyst used. An isotactic polymer, where all the chiral centers have the same configuration (e.g., all-R or all-S), will have a highly regular structure. This regularity typically allows the polymer chains to pack into a crystalline lattice more efficiently.

In contrast, a random copolymerization of the (R) and (S) enantiomers would result in an atactic or stereo-random polymer. The lack of stereoregularity would disrupt chain packing, leading to a largely amorphous material with significantly different properties—likely lower melting point, reduced stiffness, and increased transparency compared to its isotactic counterpart.

Research on the analog, isotactic poly((R,S)-3-methyl-1-pentene), which is a random copolymer of its two enantiomers, reveals that it crystallizes in a different structure compared to the homopolymer of a single enantiomer. researchgate.netrsc.org The random placement of (R) and (S) units introduces disorder within the crystal, which affects the packing and stability. researchgate.net This phenomenon, known as symmetry breaking, illustrates that the crystal structure is driven by entropic effects related to the random chirality of the side groups. researchgate.netrsc.org A similar effect would be expected for poly(this compound), where the random incorporation of (R) and (S) monomers would lead to a unique crystalline form, likely with a high degree of disorder. researchgate.net

Crystallinity, Chain Conformation, and Physical Properties

The bulky sec-butyl side group ((CH(CH₃))₂CH₃) in poly(this compound) is expected to cause the polymer backbone to adopt a helical conformation to minimize steric strain, a common feature in isotactic polyolefins with large side groups. mdpi.comresearchgate.net For instance, isotactic poly(4-methyl-1-pentene) adopts a stable 7/2 helical conformation in its most common crystalline form (Form I). mdpi.comresearchgate.net The specific conformation adopted by poly(this compound) would depend on the precise stereochemistry and the resulting packing efficiency.

The degree of crystallinity has a profound impact on the mechanical and thermal properties of the polymer. A higher degree of crystallinity generally leads to:

Higher melting point (Tm): More energy is required to disrupt the ordered crystalline lattice.

Increased stiffness and tensile strength: The crystalline regions act as reinforcing cross-links.

Higher density: Chains are typically packed more efficiently in the crystalline state.

However, poly(4-methyl-1-pentene) is a notable exception where the crystalline density can be lower than the amorphous density due to inefficient packing of its helical chains. mdpi.comresearchgate.net Given the even bulkier and more complex side group of poly(this compound), it is plausible that it would also exhibit a low density.

The table below presents a comparison of key properties of related polyolefins to illustrate the effect of side-chain structure. The values for poly(this compound) are projected based on these trends.

| Property | Polypropylene | Poly(3-methyl-1-pentene) | Poly(4-methyl-1-pentene) | Poly(this compound) (Projected) |

| Side Group | -CH₃ | -CH(CH₃)CH₂CH₃ | -CH₂CH(CH₃)₂ | -CH(CH₃)CH(CH₃)₂ |

| Melting Point (Tm) of Isotactic Polymer | ~160-170 °C | ~300 °C | ~235-240 °C mdpi.com | High, likely between 200-300°C |

| Glass Transition Temp. (Tg) | ~ -10 °C | ~50-75 °C | ~28-30 °C acs.org | Likely elevated due to bulky side group |

| Density | ~0.905 g/cm³ | ~0.90 g/cm³ | ~0.835 g/cm³ | Very low, likely < 0.85 g/cm³ |

| Crystallinity | Typically 30-70% | High | Can be up to ~90% with high draw ratio researchgate.net | Moderate to high, highly dependent on stereoregularity |

Data for analogs sourced from multiple references. Projections for Poly(this compound) are estimations based on structural comparisons.

The bulky side chains in poly(this compound) would also be expected to hinder the thermal movement between molecules, likely resulting in good heat resistance, similar to poly(4-methyl-1-pentene) which has a melting point of around 235-240°C. mdpi.com The mechanical properties would be a balance between the stiffness imparted by the crystalline regions and the flexibility of the amorphous phase. Copolymers incorporating other monomers could be used to tailor these properties, for example, to improve flexibility while retaining high mechanical resistance. acs.org

Computational and Theoretical Chemical Investigations of 3,4 Dimethyl 1 Pentene

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and the energies of different molecular states.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. It offers a balance between accuracy and computational cost, making it suitable for determining a range of molecular properties.

Researchers have employed DFT to estimate the physical properties of hydrocarbons. For instance, an empirical method based on DFT calculations with a polarized continuum model (PCM) has been used to estimate the boiling points of various organic molecules, including 3,4-dimethyl-1-pentene walshmedicalmedia.com. This approach sums contributions from the molecule's structural formula (related to its effective surface area) and electronic interactions between molecules, derived from the DFT-PCM solvation energy walshmedicalmedia.com. While detailed DFT studies focused solely on this compound are not abundant in the literature, its basic molecular properties have been computed and are available through chemical databases.

Interactive Table: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | nih.govnist.govnist.gov |

| Molecular Weight | 98.19 g/mol | nih.gov |

| IUPAC Name | 3,4-dimethylpent-1-ene | nih.gov |

| Density | 0.701 g/cm³ | stenutz.eu |

| Boiling Point | 79.6 - 81 °C | stenutz.eu |

| Molar Refractivity | 33.92 mL/mol | stenutz.eu |

Note: This table contains data computed or compiled from various sources.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide highly accurate energy calculations, making them ideal for studying reaction mechanisms.

While specific ab initio studies on this compound are scarce, extensive research on its isomer, 4,4-dimethyl-1-pentene (B165720), illustrates the application of these methods. For example, the atmospheric oxidation mechanism of 4,4-dimethyl-1-pentene initiated by the hydroxyl (OH) radical has been investigated using methods such as CCSD(T)/6-31+G(d,p) for energy calculations, built upon geometries optimized with DFT (BH&HLYP/6-311++G(d,p)) researchgate.netnih.gov. These studies identify the primary reaction intermediates and products, such as 3,3-dimethylbutanal and formaldehyde (B43269), and determine that epoxide conformers and enols are minor products due to high isomerization energy barriers researchgate.netnih.govresearchgate.net. The calculations showed that OH-addition to the double bond is the dominant initial reaction pathway over H-abstraction researchgate.net. Such ab initio approaches are crucial for mapping out the complex reaction pathways in combustion and atmospheric chemistry acs.org.

Density Functional Theory (DFT) Calculations for Molecular Properties

Reaction Dynamics and Kinetics Modeling

Beyond static properties, computational chemistry can model the dynamic evolution of a chemical reaction, predicting how fast it will proceed and through which pathways.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a set of molecules as a function of their geometric coordinates. It is a cornerstone for understanding reaction dynamics, as it reveals the lowest energy paths from reactants to products, including transition states and intermediates.

The construction of a PES for a complex reaction often begins with quantum mechanical calculations to identify the geometries and energies of stationary points (reactants, products, intermediates, and transition states) nih.gov. For instance, in the study of the reaction between the OH radical and 4,4-dimethyl-1-pentene, the PES was explored to understand the atmospheric oxidation mechanism researchgate.net. This involves locating various pre-reactive complexes, transition states for addition and abstraction, and subsequent intermediates researchgate.net. Modern techniques can even automate the exploration of a PES to discover novel reaction pathways in complex chemical systems, such as in pyrolysis and oxidation chemistry acs.org.

Transition State Theory (TST) is a theoretical framework used to calculate the rate constants of elementary chemical reactions. It assumes a quasi-equilibrium between the reactants and the activated complex (the transition state). The rate constant is then determined by the energy barrier at the transition state and the partition functions of the species involved .

Conventional TST has been successfully applied to predict reaction rates for alkenes. In the case of the reaction of the OH radical with the related isomer 4,4-dimethyl-1-pentene, TST was used to calculate rate constants over a temperature range of 220-500 K nih.gov. The calculations predicted a total rate constant at 298 K of 2.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which showed excellent agreement with experimental values researchgate.netnih.gov. The study also found that the rate constant exhibits a weak non-Arrhenius behavior over this temperature range researchgate.netnih.gov. These theoretical predictions provide valuable kinetic data for atmospheric and combustion models.

Interactive Table: Predicted Rate Constants for the OH + 4,4-Dimethyl-1-pentene Reaction (Illustrative Example)

| Temperature (K) | Calculated Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Theoretical Method |

| 298 | 2.20 × 10⁻¹¹ | Conventional TST researchgate.netnih.gov |

| 220-500 | k(T) = 1.22 × 10⁻¹² exp(880/T) | Conventional TST researchgate.netnih.gov |

Potential Energy Surface (PES) Construction for Complex Reactions

Stereochemical Analysis through Computational Methods

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,4-dimethyl-1-pentene and (S)-3,4-dimethyl-1-pentene chegg.com. Computational methods are invaluable for analyzing and predicting the stereochemical properties of such molecules.

The process typically involves a multi-step approach. First, a thorough conformational search is performed to identify all stable low-energy structures of the molecule. For each conformer, properties related to chirality, such as optical rotation or electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, are calculated using quantum mechanical methods like DFT nih.gov. The final predicted spectrum is obtained by averaging the contributions of each conformer, weighted by their predicted population based on the Boltzmann distribution nih.gov. By comparing the simulated spectrum with an experimental one, the absolute configuration of the enantiomer under investigation can be determined. A study on β-lactams demonstrated this process, using DFT calculations (ωB97X-D functional) to simulate ECD spectra and successfully assign the absolute configuration of multiple chiral centers nih.gov. Although a specific study applying this to this compound was not found, this established methodology would be the standard computational approach for its stereochemical analysis.

Interactive Table: Example of Conformational Analysis for Stereochemical Prediction of (3R,4R)-carbacephem 1

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 0.00 | 85.9 |

| 2 | 1.22 | 11.9 |

| 3 | 2.23 | 2.1 |

Note: This table is based on data for a different molecule (carbacephem 1) from a methodological study nih.gov to illustrate the type of data generated during computational stereochemical analysis. The relative energies were calculated at the ωB97X-D/6–311+G(d,p) level.

Prediction of Enantiomeric and Diastereomeric Ratios

The prediction of enantiomeric and diastereomeric ratios in chemical reactions is a significant application of computational chemistry. By modeling the transition states of reaction pathways leading to different stereoisomers, their relative energies can be calculated. These energy differences allow for the prediction of the product distribution. Methods such as Density Functional Theory (DFT) are frequently used to model the energy landscape of a reaction and identify the most likely stereoisomeric product. numberanalytics.com

While specific computational studies predicting the enantiomeric or diastereomeric excess for various reactions of this compound are not extensively documented in the literature, the principles can be illustrated through known stereochemical transformations. A notable example is the catalytic hydrogenation of chiral this compound. pearson.comlasalle.edu

When pure (R)-3,4-dimethylpent-1-ene undergoes hydrogenation over a platinum catalyst, the product formed is (S)-2,3-dimethylpentane. pearson.comlasalle.edu At first glance, this suggests an inversion of the chiral center. However, a theoretical analysis based on the Cahn-Ingold-Prelog (CIP) priority rules reveals that the absolute configuration of the stereocenter is retained. lasalle.edu The change in the stereochemical descriptor from 'R' to 'S' is a consequence of a change in the priority of the substituents attached to the chiral carbon (C3). lasalle.edu

In the reactant, (R)-3,4-dimethylpent-1-ene, the vinyl group (-CH=CH₂) is assigned the highest priority. In the product, (S)-2,3-dimethylpentane, the vinyl group has been reduced to an ethyl group (-CH₂CH₃), which has a lower priority than the isopropyl group attached to the same chiral center. lasalle.edu This shift in priorities leads to the change in the R/S designation. Computational modeling of this hydrogenation reaction could confirm that the reaction proceeds without inversion by analyzing the transition state structures on the catalyst surface.

| Compound | Chiral Center | Substituent | CIP Priority |

|---|---|---|---|

| (R)-3,4-dimethyl-1-pentene | C3 | -CH=CH₂ (vinyl) | 1 |

| -CH(CH₃)₂ (isopropyl) | 2 | ||

| -CH₃ (methyl) | 3 | ||

| -H (hydrogen) | 4 | ||

| (S)-2,3-dimethylpentane | C3 | -CH(CH₃)₂ (isopropyl) | 1 |

| -CH₂CH₃ (ethyl) | 2 | ||

| -CH₃ (methyl) | 3 | ||

| -H (hydrogen) | 4 |

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that result from rotation about single bonds. wikipedia.org Computational methods are essential for identifying the stable conformers (energy minima) and the energy barriers between them. For alkenes, the conformations are largely influenced by steric and electronic effects. msu.edu

A detailed computational study specifically for this compound is not readily found, but its conformational preferences can be inferred from theoretical studies of structurally similar alkenes like 1-butene (B85601), 1-pentene (B89616), and 4,4-dimethyl-1-pentene. msu.educdnsciencepub.comresearchgate.net The primary focus of a conformational analysis of this compound would be the rotation around the C3-C4 single bond.

The conformations of terminal alkenes are often described as either eclipsed or bisected. msu.edu For this compound, rotation around the C3-C4 bond will lead to various staggered rotamers that minimize torsional strain. The relative stability of these conformers is determined by the steric interactions between the vinyl group, the methyl group on C3, and the isopropyl group on C4. Ab initio molecular orbital calculations have been applied to investigate related structures like 4,4-dimethyl-1-pentene, providing insight into the interactions between bulky alkyl groups and the allyl system. cdnsciencepub.com Similar methods, including molecular mechanics (MM3) and Møller–Plesset perturbation theory (MP2), have been used to analyze the conformers of 1-pentene, revealing the existence of multiple stable conformers with relatively high interconversion barriers. researchgate.net

The most stable conformers of this compound would be those that minimize gauche interactions between the largest substituents. The staggered conformations resulting from rotation about the C3-C4 bond would place the bulky vinyl and isopropyl groups in an anti-periplanar arrangement to reduce steric hindrance.

| Conformer Type (around C3-C4 bond) | Key Dihedral Angle | Description of Key Steric Interaction | Expected Relative Energy |

|---|---|---|---|

| Anti | ~180° (Vinyl-C3-C4-Isopropyl) | The bulky vinyl and isopropyl groups are positioned opposite to each other, minimizing steric strain. The C3-methyl group is gauche to both. | Lowest |

| Gauche 1 | ~60° (Vinyl-C3-C4-Isopropyl) | The vinyl group is gauche to the isopropyl group. This introduces significant steric repulsion. | Higher |

| Gauche 2 | ~-60° (Vinyl-C3-C4-Isopropyl) | The vinyl group is gauche to the isopropyl group, and the C3-methyl group is eclipsed or nearly eclipsed with a methyl of the isopropyl group, leading to high steric strain. | Highest |

Advanced Analytical Characterization Techniques for 3,4 Dimethyl 1 Pentene and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 3,4-dimethyl-1-pentene and its derivatives. These methods provide detailed information about isomeric purity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including this compound. pageplace.de It provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of isomeric purity and the microstructure of polymers derived from this monomer.

In the context of its derivatives, such as in copolymers, ¹³C NMR is particularly insightful. For instance, in poly(this compound-co-ethylene), the chemical shifts of the carbon atoms can be calculated to distinguish between different microstructures. pnas.org A notable difference in the calculated shifts for the branching carbon allows for the determination of whether the this compound units are consecutive or isolated within the polymer chain. pnas.org Experimental shifts have indicated a microstructure with isolated chiral repeat units. pnas.org The analysis of chain-end double bonds through ¹H NMR provides insights into chain termination pathways in polymerization processes. researchgate.netmdpi.com

The complexity of NMR spectra can increase with certain polymer structures. For example, the NMR spectrum of poly(3,4,4-trimethyl-1-pentene-co-ethylene) is complicated by resonances from the polymer chain end due to its lower molecular weight, making it challenging to identify resonances associated with the polymer microstructure. pnas.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its alkene functionality and the presence of methyl groups. Key absorptions include the C=C stretching vibration, typically found in the range of 1680-1640 cm⁻¹, and the =C-H stretching vibration, which appears between 3100-3000 cm⁻¹. libretexts.org Additionally, C-H stretching and bending vibrations from the alkane parts of the molecule are observed. libretexts.org The NIST/EPA Gas-Phase Infrared Database provides reference spectra for this compound. nist.gov

For polymers derived from similar monomers, such as poly(4-methyl-1-pentene), Fourier transform infrared (FTIR) and FT-Raman spectra have been recorded and analyzed in detail. researchgate.net In the FTIR spectrum of poly(4-methyl-1-pentene), characteristic peaks for CH₂ and CH₃ bending and stretching vibrations are observed. researchgate.net A normal coordinate analysis can be performed to provide more detailed assignments of the fundamental vibrations. researchgate.net

The following table summarizes typical IR absorption frequencies for the functional groups found in this compound:

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| =C-H | 3100-3000 | Stretch |

| C-H (alkane) | 3000–2850 | Stretch |

| C=C | 1680-1640 | Stretch |

| C-H | 1470-1450 | Bend (Scissoring) |

| C-H (methyl) | 1370-1350 | Rock |

| =C-H | 1000-650 | Bend |

Data sourced from Chemistry LibreTexts libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. The molecular weight of this compound is 98.19 g/mol. nist.gov

When a molecule is introduced into a mass spectrometer, it is ionized, often by electron impact (EI), to form a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and fragments into smaller, characteristic ions. chemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

For alkenes like this compound, fragmentation often involves the cleavage of C-C bonds, which are generally weaker than C-H bonds, leading to a series of alkyl and alkenyl carbocations. msu.edu Common fragments for pentene isomers include ions with m/z values corresponding to the loss of methyl (CH₃) or ethyl (C₂H₅) groups. For instance, the mass spectrum of pentan-3-one, a related compound, shows a base peak at m/z = 57, corresponding to the [CH₃CH₂CO]⁺ ion. chemguide.co.uklibretexts.org In the case of 4-methyl-3-pentene-2-one, the molecular ion has an m/z of 98, and most fragment ions have odd-numbered masses. msu.edu

The fragmentation pattern can be used to distinguish between isomers. For example, the mass spectra of pentan-2-one and pentan-3-one can be differentiated by their unique fragmentation patterns. chemguide.co.uklibretexts.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for determining the molecular weight distribution of its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and analyzing the products of reactions in which it is involved. akjournals.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. akjournals.com

This technique has been employed to identify and quantify the products of reactions involving related compounds like 4,4-dimethyl-1-pentene (B165720). researchgate.net For instance, in the reaction of OH radicals with 4,4-dimethyl-1-pentene, GC-MS was used to identify products such as 3,3-dimethylbutanal and 4,4-dimethyl-2-pentenal. researchgate.net The structural identification is based on comparing the mass spectral data and retention times with those of reference standards. akjournals.com To distinguish between isomers that may co-elute, techniques like tandem MS (MS/MS) or selective ion monitoring (SIM) can be utilized.

The following table shows an example of products identified from the reaction of a related isomer, 4,4-dimethyl-1-pentene, using GC-MS:

| Product | Molecular Weight (g/mol) | Formation Yield (%) |

|---|---|---|

| Acrolein | 56.06 | 2.7 ± 0.5 |

| 3,3-Dimethylbutanal | 100.16 | 59 ± 6 |

| 4,4-Dimethyl-2-pentenal | 112.17 | 3.4 ± 0.6 |

Data sourced from Aschmann et al. (2010) researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weights

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.cz This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. kyoto-u.ac.jp

In GPC, a polymer solution is passed through a column packed with porous gel beads. shimadzu.cz Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules can penetrate the pores to varying extents and have a longer path, resulting in a later elution. shimadzu.cz The elution volume is then correlated with molecular weight by calibrating the system with polymer standards of known molecular weights. lcms.cz

GPC is crucial for characterizing polymers derived from this compound and its analogs. For instance, high-temperature GPC methods have been developed to characterize poly(4-methyl-1-pentene). osti.gov The technique is also used to analyze copolymers, such as those of isotactic polypropylene (B1209903) with 4-methyl-1-pentene (B8377), to determine their molecular weight distribution (Mw/Mn). acs.orggoogle.com For example, a 4-methyl-1-pentene polymer may have a weight-average molecular weight (Mw) to number-average molecular weight (Mn) ratio in the range of 1.0 to 5.0. google.com

The molecular weight distribution is a critical parameter as it influences the physical and mechanical properties of the polymer. shimadzu.czmdpi.com

| Polymer | Molecular Weight Parameter | Value |

|---|---|---|

| Poly(3,4,4-trimethyl-1-pentene-co-ethylene) | Mₙ (g/mol) | 2688 |

| 4-Methyl-1-pentene polymer | Mₙ/Mₙ | 1.0 - 5.0 |

| Synthetic Polystyrene (Example) | Mₙ (Da) | ~15,000 |

| Synthetic Polystyrene (Example) | Mₙ (Da) | ~26,000 |

Data sourced from various studies. pnas.orgshimadzu.czgoogle.com

Advanced Hyphenated Techniques for Comprehensive Analysis

The coupling of a separation technique with an online spectroscopic detection technology gives rise to a hyphenated technique. nih.gov These methods leverage the high separation power of chromatography or electrophoresis with the detailed identification capabilities of spectroscopy, providing a robust tool for the analysis of complex mixtures. nih.govajrconline.org The aim of this coupling is to obtain information-rich data for both qualitative and quantitative analysis in a single run. For a volatile and structurally specific compound like this compound and its derivatives, hyphenated techniques are indispensable for unambiguous identification, particularly in complex matrices such as reaction mixtures or environmental samples. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nsf.gov It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. ajrconline.org As the separated components elute from the GC column, they are introduced directly into the ion source of the mass spectrometer, where they are fragmented into characteristic ions. ajrconline.org The resulting mass spectrum serves as a molecular fingerprint, allowing for high-confidence identification by comparison with spectral libraries. researchgate.net

The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound obtained by electron ionization (EI), which is crucial for its identification. nist.gov The fragmentation pattern reveals key structural information. In one study, GC-MS was utilized to identify volatile compounds from food waste, successfully identifying this compound as a component. gsconlinepress.com The technique's ability to separate complex hydrocarbon mixtures makes it invaluable. vurup.sk For instance, the analysis of ignitable liquids often relies on GC-MS to distinguish between numerous isomers and compound classes. nsf.gov

Table 1: Key Mass Spectral Data (Electron Ionization) for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

|---|---|---|

| 41 | 100.0 | Base Peak, likely C3H5+ (allyl cation) |

| 43 | 80.8 | C3H7+ (isopropyl cation) |

| 56 | 62.1 | C4H8+ |

| 55 | 50.1 | C4H7+ |

| 98 | 10.3 | Molecular Ion (M+) |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR)

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated technique that combines the separation power of GC with the functional group identification capability of IR spectroscopy. chromatographytoday.com This method is particularly effective for differentiating between structural isomers, which may produce very similar mass spectra. chromatographytoday.commdpi.com As compounds elute from the GC column, they pass through a "light-pipe" gas cell where their infrared spectrum is recorded in real-time. chromatographytoday.commdpi.com

For this compound, GC-IR can provide unambiguous confirmation of its structure. The IR spectrum will show characteristic absorption bands for the C=C stretch of the vinyl group and the various C-H bonds, which differ subtly but definitively from its isomers. nist.gov The combination of GC retention time and a unique vapor-phase IR spectrum provides a very high degree of certainty in identification. nih.gov The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound, facilitating its positive identification in complex mixtures. nist.gov

Table 2: Characteristic Gas-Phase IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3080 | Weak | =C-H Stretch (vinyl group) |

| ~2960 | Strong | C-H Stretch (methyl/methine groups) |

| ~1645 | Medium | C=C Stretch (alkene) |

| ~1465 | Medium | C-H Bend (CH2/CH3) |

| ~995 & ~910 | Strong | =C-H Bend (out-of-plane, vinyl group) |

Data interpreted from NIST/EPA Gas-Phase Infrared Database. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is ideal for the volatile parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for analyzing its less volatile, polar, or thermally unstable derivatives. nih.gov LC-MS combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. ajrconline.org This technique is essential for studying reaction products, metabolites, or degradation products of this compound that may be formed during chemical or biological processes.

For example, in a study analyzing degradation products, HPLC-MS was used to identify 4,4-dimethyl-1-pentene, a structural isomer of this compound. researchgate.net In another analysis, a derivative, 2,4-Diphenyl-4-methyl-1-pentene, was successfully identified using a high-resolution GC/Q-TOF system, a technique with principles applicable to LC-MS for higher molecular weight analogues. lcms.cz The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and depends on the analyte's polarity and molecular weight. ajrconline.org Tandem MS (MS/MS) can be employed to obtain detailed structural information from the separated components. nih.govmdpi.com

Table 3: Exemplary LC-MS/MS Parameters for Analysis of an Alkene Derivative

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | ||

| Column | C18 Reverse Phase | Separation of non-polar to moderately polar compounds |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of a range of compounds with varying polarities |

| MS System | ||

| Ionization Mode | ESI Positive | Generation of protonated molecular ions [M+H]⁺ |

| MS1 Scan | m/z 100-1000 | Detection of precursor ions |

| MS2 Scan | Product Ion Scan | Fragmentation of selected precursor for structural confirmation |

This table represents a typical setup and is not specific to a single cited source.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents one of the most powerful techniques for unequivocal structure elucidation of unknown compounds within complex mixtures. nih.govnih.gov LC-NMR allows for the acquisition of detailed NMR data (e.g., ¹H, ¹³C, 2D-COSY) on analytes as they are separated by the LC system, often eliminating the need for tedious offline isolation. slideshare.net

For the analysis of derivatives of this compound, LC-NMR is invaluable. toray-research.co.jp After a synthetic reaction, the resulting mixture can be injected directly into the LC-NMR system. The chromatographic separation isolates the different products and byproducts, and the NMR detector provides detailed structural information for each peak. slideshare.net This is particularly useful for distinguishing between regioisomers and stereoisomers that might be difficult to resolve by MS or IR alone. toray-research.co.jp The technique can be operated in stopped-flow mode, where the flow is paused at the apex of a chromatographic peak to allow for longer acquisition times and more advanced, information-rich 2D NMR experiments. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that combines the high-resolution separation of capillary electrophoresis with the sensitive detection of mass spectrometry. wikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field, making it ideal for the analysis of charged or ionizable species. nih.gov

While the neutral hydrocarbon this compound is not directly amenable to CE analysis, its derivatives that bear a charge are excellent candidates. This could include products from oxidation reactions (forming carboxylates), derivatization with a charged tag, or the analysis of organometallic complexes involving the alkene. The technique offers very high separation efficiency, rapid analysis times, and requires minimal sample volume. wikipedia.orgnih.gov The direct coupling of CE to MS, often via an electrospray ionization interface, provides molecular weight and structural information on the separated charged analytes. springernature.comwiley.com

Environmental Transformations and Ecological Implications of 3,4 Dimethyl 1 Pentene

Atmospheric Chemistry and Degradation Pathways

Once released into the troposphere, 3,4-dimethyl-1-pentene is subject to chemical transformations initiated by naturally occurring atmospheric oxidants. These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to regional air quality issues, such as the formation of photochemical smog and secondary organic aerosols.

The dominant removal process for this compound in the atmosphere is its gas-phase reaction with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). copernicus.org

Reaction with Hydroxyl Radicals (OH): During daylight hours, the reaction with the hydroxyl radical is the principal degradation pathway. The reaction proceeds primarily through the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. This initial step is followed by a rapid reaction with molecular oxygen (O2) to produce a hydroxyalkyl peroxy radical. While specific kinetic studies for this compound are not prevalent in the reviewed literature, extensive research on its structural isomer, 4,4-dimethyl-1-pentene (B165720), provides valuable insight. Theoretical investigations of the reaction between the OH radical and 4,4-dimethyl-1-pentene show that the addition of OH to the double bond is the most dominant pathway, with H-abstraction channels being negligible. researchgate.net Experimental and theoretical rate constants for the 4,4-dimethyl-1-pentene isomer have been determined, which can serve as an estimate for the reactivity of this compound. researchgate.netresearchgate.netacs.orgnih.gov

Table 1: Reaction Rate Constants for OH Radical with 4,4-Dimethyl-1-pentene (Structural Isomer)

| Rate Constant (kOH) | Temperature (K) | Method | Reference |

|---|---|---|---|